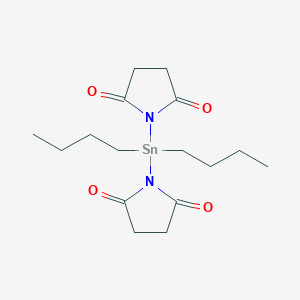
1,1'-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) is a chemical compound that features a stannane (tin-based) core linked to two pyrrolidine-2,5-dione moieties.
Preparation Methods
The synthesis of 1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) typically involves the reaction of dibutyltin dichloride with pyrrolidine-2,5-dione derivatives under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized tin species and modified pyrrolidine-2,5-dione derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the stannane core.
Scientific Research Applications
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-containing compounds.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antibacterial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) involves its interaction with specific molecular targets. The stannane core can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine-2,5-dione moieties may also contribute to the compound’s biological effects by interacting with cellular components and pathways .
Comparison with Similar Compounds
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione scaffold but lack the stannane core, resulting in different chemical and biological properties.
Dibutyltin compounds: These compounds contain the dibutyltin core but are linked to different functional groups, leading to variations in reactivity and applications.
Properties
CAS No. |
84839-03-2 |
|---|---|
Molecular Formula |
C16H26N2O4Sn |
Molecular Weight |
429.1 g/mol |
IUPAC Name |
1-[dibutyl-(2,5-dioxopyrrolidin-1-yl)stannyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/2C4H5NO2.2C4H9.Sn/c2*6-3-1-2-4(7)5-3;2*1-3-4-2;/h2*1-2H2,(H,5,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
YXTYUJQCQSOYQP-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(N1C(=O)CCC1=O)N2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















